Methanesulfonic acid;undec-10-yn-1-ol
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Overview
Description
Methanesulfonic acid;undec-10-yn-1-ol is a compound that combines the properties of methanesulfonic acid and undec-10-yn-1-ol. Methanesulfonic acid is an organosulfur compound with the chemical formula CH₃SO₃H. It is a colorless liquid that is highly soluble in water and is known for its strong acidity and stability Undec-10-yn-1-ol is an alkyne alcohol with the chemical formula C₁₁H₂₀O, characterized by a triple bond between the tenth and eleventh carbon atoms and a hydroxyl group at the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid typically involves the oxidation of dimethyl sulfide or dimethyl disulfide using strong oxidizing agents such as nitric acid or chlorine . The reaction conditions often include elevated temperatures and pressures to ensure complete conversion and high yields. For undec-10-yn-1-ol, the synthesis can be achieved through the hydration of undec-10-yne using a catalytic amount of mercury(II) sulfate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl disulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . This method is preferred due to its efficiency and scalability. The production of undec-10-yn-1-ol on an industrial scale can be achieved through the catalytic hydration of undec-10-yne, utilizing continuous flow reactors to optimize reaction conditions and maximize yield .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;undec-10-yn-1-ol undergoes various chemical reactions, including:
Substitution: Methanesulfonic acid can act as a sulfonating agent, introducing the methanesulfonyl group into various organic molecules.
Common Reagents and Conditions
Substitution: Methanesulfonic acid is used in the presence of a base such as pyridine to facilitate the sulfonation reaction.
Major Products Formed
Oxidation: Undec-10-yn-1-one
Reduction: Undec-10-en-1-ol, Undecanol
Substitution: Various methanesulfonylated organic compounds
Scientific Research Applications
Methanesulfonic acid;undec-10-yn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonic acid;undec-10-yn-1-ol involves its ability to act as a strong acid and a nucleophile. Methanesulfonic acid can donate protons to various substrates, facilitating acid-catalyzed reactions. The undec-10-yn-1-ol component can undergo nucleophilic addition reactions due to the presence of the hydroxyl group and the triple bond . These properties enable the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways and enzymes.
Comparison with Similar Compounds
Methanesulfonic acid;undec-10-yn-1-ol can be compared with other similar compounds such as:
Methanesulfonic acid: While methanesulfonic acid alone is a strong acid used in various industrial applications, the addition of undec-10-yn-1-ol introduces unique reactivity due to the presence of the alkyne and hydroxyl groups.
Other Alkanesulfonic Acids: Compounds such as ethanesulfonic acid and propanesulfonic acid share similar acidic properties but differ in their molecular size and reactivity.
Properties
CAS No. |
146920-62-9 |
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Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
methanesulfonic acid;undec-10-yn-1-ol |
InChI |
InChI=1S/C11H20O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12;1-5(2,3)4/h1,12H,3-11H2;1H3,(H,2,3,4) |
InChI Key |
UMFJPTFGAFKPBC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C#CCCCCCCCCCO |
Origin of Product |
United States |
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